molecular formula C21H19FN2O4S B11277167 2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B11277167
M. Wt: 414.5 g/mol
InChI Key: ICGKHRCVJOJOHA-UHFFFAOYSA-N
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Description

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzenesulfonyl group, a dihydropyridinone core, and a fluorophenylacetamide moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the dihydropyridinone core. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The benzenesulfonyl group is introduced via sulfonylation, and the fluorophenylacetamide moiety is attached through an amide coupling reaction. The overall process requires careful control of reaction conditions, including temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, reagents, and catalysts would be tailored to ensure environmental sustainability and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group or the sulfonyl group, leading to different products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its potential biological activities, such as enzyme inhibition or receptor binding, are of interest for drug discovery and development.

    Medicine: The compound could serve as a lead compound for developing new therapeutic agents, particularly for conditions where its specific chemical properties are advantageous.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE include other sulfonylated dihydropyridinones and fluorophenylacetamides. These compounds share structural features but may differ in their specific substituents or functional groups.

Uniqueness

What sets 2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(4-FLUOROPHENYL)ACETAMIDE apart is its combination of a benzenesulfonyl group, a dihydropyridinone core, and a fluorophenylacetamide moiety. This unique structure confers specific chemical and biological properties that may not be present in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C21H19FN2O4S

Molecular Weight

414.5 g/mol

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C21H19FN2O4S/c1-14-12-15(2)24(13-19(25)23-17-10-8-16(22)9-11-17)21(26)20(14)29(27,28)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3,(H,23,25)

InChI Key

ICGKHRCVJOJOHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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